REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13].O>N1C=CC=CC=1>[C:1]1([NH:7][NH:8][C:12](=[O:13])[C:11]2[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=2[F:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After coming to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The resultant precipitate was recrystallized from toluene
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NNC(C1=C(C=CC=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: PERCENTYIELD | 77.5% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |